molecular formula C13H13ClN4O B6447300 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazol-2-amine CAS No. 2347681-85-8

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazol-2-amine

Cat. No.: B6447300
CAS No.: 2347681-85-8
M. Wt: 276.72 g/mol
InChI Key: YXHHCPWZUMQDSQ-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazol-2-amine is a heterocyclic compound that features both imidazole and benzoxazole moieties. These structural motifs are known for their significant roles in various biological and chemical applications. The compound’s unique structure allows it to interact with different molecular targets, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a therapeutic effect .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, tumor growth, bacterial and fungal infections, and more .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely depending on their specific chemical structure .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its exact mode of action and the biochemical pathways it affects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the activity and stability of imidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazol-2-amine typically involves the formation of the benzoxazole ring followed by the introduction of the imidazole moiety. One common synthetic route includes:

    Formation of Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of Imidazole Moiety: The imidazole ring can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on higher yields and cost-effectiveness. These methods often employ continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzoxazole rings.

Scientific Research Applications

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazol-2-amine: shares structural similarities with other imidazole and benzoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to exhibit a broader range of biological activities compared to its individual components. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-(3-imidazol-1-ylpropyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c14-10-2-3-12-11(8-10)17-13(19-12)16-4-1-6-18-7-5-15-9-18/h2-3,5,7-9H,1,4,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHHCPWZUMQDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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